(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol It is characterized by the presence of a chloro group, an isopentyloxy group, and a pyridinylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol typically involves the reaction of 6-chloro-3-pyridinemethanol with isopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 6-chloro-2-(isopentyloxy)pyridine-3-carboxylic acid.
Reduction: Formation of 6-chloro-2-(isopentyloxy)pyridine.
Substitution: Formation of 6-amino-2-(isopentyloxy)pyridin-3-YL)methanol.
Scientific Research Applications
(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2-(isopentyloxy)pyridin-3-YL)methanol: Similar structure but with a bromo group instead of a chloro group.
(6-Fluoro-2-(isopentyloxy)pyridin-3-YL)methanol: Similar structure but with a fluoro group instead of a chloro group.
(6-Methoxy-2-(isopentyloxy)pyridin-3-YL)methanol: Similar structure but with a methoxy group instead of a chloro group
Uniqueness
(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making the compound versatile for different applications .
Biological Activity
(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a chloro group and an isopentyloxy moiety. Its molecular formula is C12H16ClN1O2, and it has been studied for various biological applications.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific biological targets, such as enzymes or receptors involved in various signaling pathways. These interactions can modulate cellular functions and potentially lead to therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. For instance, it has shown efficacy against various strains of bacteria and fungi, indicating potential as a therapeutic agent against infections.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which may play a role in disease progression or microbial resistance mechanisms.
- Receptor Binding : There is ongoing research into the receptor binding capabilities of this compound, particularly concerning its effects on neurotransmitter systems and potential implications for neurological disorders.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study 1 : A study evaluated the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that suggest significant antimicrobial potential. The results indicated that the compound could inhibit bacterial growth effectively at low concentrations.
Pathogen | MIC (mg/L) |
---|---|
Staphylococcus aureus | 1.25 |
Escherichia coli | 2.0 |
- Study 2 : Another investigation assessed the antifungal activity of the compound against Candida albicans, revealing promising results with an MIC of 0.156 mg/L, which supports its potential use in treating fungal infections.
Fungal Pathogen | MIC (mg/L) |
---|---|
Candida albicans | 0.156 |
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
[6-chloro-2-(3-methylbutoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H16ClNO2/c1-8(2)5-6-15-11-9(7-14)3-4-10(12)13-11/h3-4,8,14H,5-7H2,1-2H3 |
InChI Key |
FKRRLCQMJHJSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=N1)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.